3,4-dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2S/c18-13-4-3-12(10-14(13)19)16(21)20-11-17(5-7-22-8-6-17)15-2-1-9-23-15/h1-4,9-10H,5-8,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFEIJZEWPFAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dichloro-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzamide is a synthetic compound with the molecular formula and a molecular weight of approximately 356.3 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anti-cancer and antibacterial properties.
Chemical Structure and Properties
The structure of this compound features:
- Chlorine Atoms : Two chlorine substituents at positions 3 and 4 on the benzamide ring.
- Tetrahydropyran Moiety : A tetrahydro-2H-pyran ring linked to a thiophene group, which may enhance its biological activity through increased lipophilicity and receptor interactions.
Anticancer Activity
Recent studies have indicated that compounds containing similar structural motifs to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit crucial cellular pathways involved in tumor growth. Research suggests that benzamide derivatives can interfere with dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation .
- In Vitro Studies : In vitro assays demonstrated that related compounds showed moderate to high potency in inhibiting cancer cell lines such as breast cancer and osteosarcoma. The presence of the thiophene ring is hypothesized to contribute to enhanced activity due to its electron-rich nature .
Antibacterial Activity
The antibacterial potential of this compound has also been explored:
- Broad-Spectrum Activity : Similar benzamide derivatives have demonstrated broad-spectrum antibacterial activity against various strains, including resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
- Case Studies : A study highlighted that certain benzamide derivatives effectively inhibited bacterial growth in clinical isolates, suggesting that modifications in the benzamide structure can yield potent antibacterial agents .
Research Findings and Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H15Cl2NO2S |
| Molecular Weight | 356.3 g/mol |
| Anticancer Activity | Moderate to High Potency |
| Antibacterial Activity | Broad-Spectrum |
Case Studies
- Antitumor Activity : A study conducted on related compounds showed promising results against human cancer cell lines. The compound's ability to inhibit DHFR was noted as a significant factor contributing to its anticancer effects .
- Antibacterial Efficacy : In a clinical setting, derivatives similar to this compound were tested against multi-drug resistant strains, exhibiting effective inhibition rates comparable to standard antibiotics .
Preparation Methods
Thionyl Chloride-Mediated Chlorination
Heating 3,4-dichlorobenzoic acid with excess thionyl chloride (SOCl₂) under reflux conditions (18 hours) yields the acyl chloride. Residual thionyl chloride is removed via azeotropic distillation with toluene. This method achieves near-quantitative conversion due to SOCl₂’s dual role as solvent and reagent.
Oxalyl Chloride in Dichloromethane
A milder approach involves dissolving 3,4-dichlorobenzoic acid in dichloromethane (DCM) with catalytic dimethylformamide (DMF). Oxalyl chloride ((COCl)₂) is added dropwise at 0°C, and the reaction proceeds for 4 hours. This method minimizes side reactions and is ideal for acid-sensitive substrates.
Table 1: Comparison of 3,4-Dichlorobenzoyl Chloride Synthesis Methods
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Thionyl Chloride | SOCl₂, toluene | Reflux, 18 hours | >95% |
| Oxalyl Chloride | (COCl)₂, DCM, DMF | 0°C, 4 hours | 85–90% |
Preparation of (4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine
The amine component features a tetrahydropyran ring substituted with thiophene and a methylamine group. Synthesis proceeds through cyclization and functionalization steps:
Tetrahydropyran-4-one Intermediate
Tetrahydropyran-4-one is synthesized via hydrogenation of 3,4-dihydropyran using Raney nickel. Alternatively, acid-catalyzed cyclization of 5-hydroxypentanal provides the ketone precursor.
Reductive Amination
The alcohol is converted to a primary amine through reductive amination. Treatment with sodium cyanoborohydride (NaBH₃CN) and ammonium chloride (NH₄Cl) in methanol at room temperature produces (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine.
Key Reaction:
$$
\text{Tetrahydropyran-4-one} + \text{Thiophen-2-ylMgBr} \rightarrow \text{4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-ol} \xrightarrow[\text{NaBH₃CN}]{\text{NH₄Cl}} \text{Amine intermediate}
$$
Amide Bond Formation
The final step couples 3,4-dichlorobenzoyl chloride with the amine via nucleophilic acyl substitution:
Schotten-Baumann Reaction
In a biphasic system (water/dichloromethane), the amine is treated with 3,4-dichlorobenzoyl chloride in the presence of sodium hydroxide (NaOH) at 0–5°C. The base neutralizes HCl, driving the reaction to completion.
Coupling Reagent-Assisted Method
Alternative protocols use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM. This method enhances yield (92–95%) by activating the carboxylic acid in situ, reducing racemization risks.
Alternative Synthetic Routes
One-Pot Tandem Reactions
A streamlined approach combines cyclization and amidation in a single pot. For example, 3,4-dichlorobenzoic acid, in situ-generated acyl chloride, and the amine are reacted with triethylamine (Et₃N) in THF.
Solid-Phase Synthesis
Immobilizing the amine on Wang resin enables iterative coupling and cleavage steps, advantageous for high-throughput screening.
Optimization and Scalability
Industrial-scale production prioritizes cost-effectiveness and safety. Continuous flow reactors improve heat dissipation during exothermic steps (e.g., Grignard reactions), while catalytic hydrogenation replaces stoichiometric reductants.
Table 2: Industrial Optimization Strategies
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Acyl Chloride Formation | Batch reflux | Continuous flow |
| Reductive Amination | NaBH₃CN | H₂/Pd-C |
| Purification | Column chromatography | Crystallization |
Characterization and Quality Control
Final product validation employs:
- Nuclear Magnetic Resonance (NMR) : Confirms aromatic proton environments (δ 7.4–7.6 ppm for dichlorophenyl; δ 6.8–7.2 ppm for thiophene).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 370.3 [M+H]⁺.
- High-Performance Liquid Chromatography (HPLC) : Purity >99% achieved via reverse-phase C18 columns.
Challenges and Mitigation
Q & A
Q. What challenges arise when scaling up synthesis, and how are they mitigated?
- Methodological Answer : Address exothermic reactions via controlled addition (syringe pumps) and cooling. Optimize purification using flash chromatography (gradient elution) or recrystallization (ethanol/water). Monitor for byproducts (e.g., diastereomers) with chiral HPLC. Pilot batches (10–100g) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
